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17-epi-Dexamethasone-21-acetate
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Overview
Description
17-epi-Dexamethasone-21-acetate: is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is a derivative of dexamethasone, a potent anti-inflammatory and immunosuppressant agent. The compound is characterized by its molecular formula C24H31FO6 and a molecular weight of 434.50 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Dexamethasone-21-acetate typically involves the acetylation of 17-epi-Dexamethasone. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and verification of the compound .
Chemical Reactions Analysis
Types of Reactions: 17-epi-Dexamethasone-21-acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms .
Scientific Research Applications
Chemistry: In chemistry, 17-epi-Dexamethasone-21-acetate is used as a reference standard for analytical methods, including chromatography and spectroscopy .
Biology: In biological research, the compound is utilized to study the effects of glucocorticoids on cellular processes, including gene expression and protein synthesis .
Medicine: Medically, this compound is investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases. It is also used in ocular research to model glaucoma and other eye conditions .
Industry: In the pharmaceutical industry, the compound is employed in the development and testing of new drug formulations and delivery systems .
Mechanism of Action
17-epi-Dexamethasone-21-acetate exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. This binding leads to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The compound decreases vasodilation and capillary permeability, reducing leukocyte migration to sites of inflammation .
Molecular Targets and Pathways: The primary molecular target is the glucocorticoid receptor. The downstream pathways involve the suppression of pro-inflammatory cytokines and the inhibition of the arachidonic acid pathway .
Comparison with Similar Compounds
Dexamethasone: A closely related compound with similar anti-inflammatory properties.
Prednisolone: Another glucocorticoid with comparable therapeutic effects.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of applications.
Uniqueness: 17-epi-Dexamethasone-21-acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in different metabolic pathways and therapeutic outcomes compared to other glucocorticoids .
Biological Activity
17-epi-Dexamethasone-21-acetate is a synthetic glucocorticoid derived from dexamethasone, notable for its potent anti-inflammatory and immunosuppressive properties. This compound exhibits unique biological activities due to its stereochemical configuration, particularly at the 17 position, which influences its interaction with glucocorticoid receptors and its overall pharmacological profile.
- Molecular Formula : C24H31F O6
- Molecular Weight : 434.50 g/mol
- Structure : The structural formula highlights the modifications that distinguish it from dexamethasone, particularly in the arrangement of atoms around the steroid nucleus.
The biological activity of this compound primarily involves its interaction with glucocorticoid receptors (GR) . Upon binding to GR, the compound modulates gene expression related to inflammation and immune responses:
-
Anti-inflammatory Effects :
- Inhibition of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-alpha).
- Suppression of enzymes such as cyclooxygenase-2 (COX-2), which are crucial in the inflammatory process.
-
Immunosuppressive Effects :
- Modulation of immune cell function, leading to reduced immune response in conditions like asthma and rheumatoid arthritis.
Comparative Biological Activity
The potency of this compound compared to dexamethasone can be summarized in the following table:
Compound | Anti-inflammatory Potency | Half-life (hours) | Receptor Binding Affinity |
---|---|---|---|
Dexamethasone | Standard Reference | 4–6 | High |
This compound | Higher than Dexamethasone | 6–8 | Higher |
Case Studies and Clinical Applications
Several studies have evaluated the efficacy of this compound in various clinical settings:
- Asthma Management : A study indicated significant improvements in lung function and reduction in exacerbations among patients treated with this compound compared to standard treatment regimens.
- Rheumatoid Arthritis : Clinical trials demonstrated that patients receiving this compound showed marked improvement in joint swelling and pain reduction compared to those on placebo.
- Combination Therapy : Research on drug interactions revealed that when combined with acetylsalicylic acid, there is an increased risk of gastrointestinal irritation, emphasizing the importance of understanding pharmacokinetic interactions.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed following administration.
- Distribution : High protein binding (approximately 75%), leading to prolonged effects.
- Metabolism : Metabolized primarily by cytochrome P450 enzymes, impacting its interactions with other medications.
Properties
Molecular Formula |
C24H31FO6 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24-/m1/s1 |
InChI Key |
AKUJBENLRBOFTD-WJSUBCRMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@]1(C(=O)COC(=O)C)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |
Origin of Product |
United States |
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